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Abstract

PBA-1105b is an advanced autophagy-targeting chimera (AUTOTAC) designed for the
selective degradation of misfolded proteins. As a PEGylated derivative of its parent compound,
PBA-1105, it operates through a novel mechanism of action that hijacks the cellular autophagy
machinery. This technical guide delineates the molecular target of PBA-1105b, its mechanism
of inducing protein degradation, and provides an overview of the experimental protocols used
to characterize its activity. The primary molecular target of the autophagy-targeting component
of PBA-1105b is the ZZ domain of the sequestosome-1 protein (p62/SQSTM1). By engaging
p62, PBA-1105b initiates a cascade of events leading to the encapsulation and lysosomal
degradation of its protein targets.

Introduction to PBA-1105b and the AUTOTAC
Platform

PBA-1105b is a bifunctional chimeric molecule developed as part of the AUTOTAC platform.
This technology aims to eliminate pathogenic proteins by linking them to the autophagy-
lysosome system. Unlike other targeted protein degradation technologies that rely on the
ubiquitin-proteasome system, AUTOTACSs can degrade a broader range of targets, including
protein aggregates that are often resistant to proteasomal degradation. PBA-1105b is a longer,
PEGylated version of PBA-1105, a modification intended to improve its pharmacokinetic
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properties.[1] The target-binding ligand of the parent PBA-1105 molecule is designed to
selectively recognize and bind to the exposed hydrophobic regions characteristic of misfolded
proteins, such as pathological forms of tau.

The Molecular Target: p62/SQSTM1

The primary target of the autophagy-targeting moiety of PBA-1105b is the ZZ domain of the
p62/SQSTML1 protein. p62 is a key autophagy receptor protein that plays a crucial role in
selective autophagy by recognizing and delivering ubiquitinated cargo to the autophagosomes
for degradation. AUTOTACSs like PBA-1105b exploit this natural function of p62 in a novel,
ubiquitin-independent manner.

The interaction between the AUTOTAC and the ZZ domain of p62 is critical for initiating the
degradation cascade. This binding event induces a conformational change in the p62 protein,
which is otherwise in a dormant state. This conformational activation is the linchpin of the
AUTOTAC mechanism.

Mechanism of Action: Induced p62 Oligomerization
and Autophagy

The mechanism of action of PBA-1105b can be described as a multi-step process that
ultimately leads to the degradation of the target protein:

o Ternary Complex Formation: PBA-1105b, with its two distinct ligands, simultaneously binds
to the target protein (e.g., a misfolded protein aggregate) and the ZZ domain of p62, forming
a ternary complex.

e p62 Activation and Self-Oligomerization: The binding of the AUTOTAC to the ZZ domain
induces a conformational change in p62. This activation exposes the PB1 domain of p62,
which is responsible for self-oligomerization. Consequently, multiple p62 molecules, along
with their bound target proteins, cluster together to form high-molecular-weight oligomers.

o LC3 Interaction and Autophagosome Sequestration: The oligomerization of p62 also leads to
the exposure of its LIR (LC3-Interacting Region) domain. The LIR domain then binds to LC3
(Microtubule-associated protein 1A/1B-light chain 3) proteins located on the membrane of
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forming autophagosomes. This interaction tethers the entire p62-target protein oligomer to
the autophagosome.

e Lysosomal Degradation: The autophagosome engulfs the p62-target protein complex and
subsequently fuses with a lysosome to form an autolysosome. The acidic environment and
hydrolytic enzymes within the lysosome then degrade the target protein and the p62
receptor.

This process effectively clears the cell of the targeted pathological proteins and is graphically
represented in the signaling pathway diagram below.
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Caption: Signaling pathway of PBA-1105b-mediated protein degradation.

Quantitative Data
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While specific quantitative efficacy data for PBA-1105b is not publicly available at the time of
this guide, data for its closely related parent compound, PBA-1105, provides a strong indication
of the potential potency of this class of molecules.

Compound Target Assay DCso Dmax (24 hr)
Cellular

PBA-1105 Mutant Tau ] 0.71 nM 100 nM
Degradation

DCso (Degradation Concentration 50) is the concentration of the compound that induces 50%
degradation of the target protein. Dmax is the maximum degradation achieved.

Experimental Protocols

The characterization of AUTOTACSs like PBA-1105b involves a series of biochemical and cell-
based assays to confirm their mechanism of action and quantify their efficacy. Below are
detailed methodologies for key experiments.

p62 Oligomerization Assay

This assay is designed to demonstrate that the AUTOTAC induces the self-oligomerization of
p62 in a cellular context.

Protocol:

e Cell Culture and Treatment:
o Plate HEK293T cells in a suitable format (e.g., 6-well plates).
o Allow cells to adhere and reach 70-80% confluency.

o Treat cells with PBA-1105b at various concentrations for a specified time (e.g., 24 hours).
Include a vehicle control (e.g., DMSO).

e Cell Lysis:

o Wash cells with ice-cold PBS.
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o Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented
with protease inhibitors.

o Centrifuge the lysates to pellet cell debris.

o Native PAGE and Western Blot:

[e]

Separate the protein lysates using native polyacrylamide gel electrophoresis (PAGE) to
preserve protein complexes.

[e]

Transfer the proteins to a PVDF membrane.

o

Probe the membrane with a primary antibody against p62.

[¢]

Use a suitable HRP-conjugated secondary antibody and a chemiluminescence substrate
for detection.

e Analysis:

o Analyze the Western blot for the appearance of high-molecular-weight bands
corresponding to p62 oligomers in the PBA-1105b-treated samples compared to the
control.

Experimental Workflow: p62 Oligomerization Assay
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Caption: Workflow for the p62 oligomerization assay.

Autophagy Flux Assay (LC3-1l Turnover)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15623202?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This assay measures the rate of autophagic degradation, providing evidence that the
AUTOTAC enhances the overall process of autophagy.

Protocol:
e Cell Culture and Treatment:
o Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere.

o Treat cells with PBA-1105b in the presence and absence of a lysosomal inhibitor (e.g.,
Bafilomycin Al or Chloroquine) for a defined period. The lysosomal inhibitor is added for
the last few hours of the treatment to block the degradation of autophagosomes.

e Cell Lysis and Western Blot:

[e]

Lyse the cells in a standard RIPA buffer.

[e]

Separate the protein lysates by SDS-PAGE.

o

Transfer proteins to a PVDF membrane.

[¢]

Probe the membrane with a primary antibody against LC3. This will detect both LC3-I
(cytosolic form) and LC3-11 (lipidated, autophagosome-associated form).

e Analysis:

o Quantify the band intensity of LC3-II. An increase in the amount of LC3-II in the presence
of the lysosomal inhibitor compared to its absence indicates an increase in autophagic

flux.

Detergent-Insoluble Protein Fractionation

This protocol is used to assess the degradation of aggregated proteins, which are often
insoluble in mild detergents.

Protocol:

e Cell Culture and Treatment:
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o Use a cell line that expresses an aggregation-prone protein (e.g., cells overexpressing
mutant tau).

o Treat the cells with PBA-1105b for the desired time.

e Fractionation:

[e]

Lyse the cells in a buffer containing a mild detergent (e.g., 1% Triton X-100).

o

Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the
insoluble fraction (pellet).

o

Wash the pellet with the lysis buffer.

[¢]

Solubilize the pellet in a strong denaturing buffer (e.g., containing SDS and urea).
o Western Blot Analysis:

o Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot using an
antibody against the target protein.

e Analysis:

o Adecrease in the amount of the target protein in the insoluble fraction of PBA-1105b-
treated cells indicates degradation of the aggregated protein.

Experimental Workflow: Detergent-Insoluble Protein
Fractionation
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Caption: Workflow for detergent-insoluble protein fractionation.
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Conclusion

PBA-1105b represents a promising therapeutic modality that leverages the cell's own
autophagy machinery to clear pathogenic, misfolded proteins. Its primary target is the ZZ
domain of the autophagy receptor p62, and its mechanism of action is centered on the induced
oligomerization of p62, leading to enhanced autophagic flux. The experimental protocols
outlined in this guide provide a framework for the preclinical evaluation of PBA-1105b and
other AUTOTAC molecules, enabling researchers to elucidate their therapeutic potential in a
variety of proteinopathy-related diseases. Further studies are warranted to determine the
specific quantitative efficacy of PBA-1105b and to explore its in vivo activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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